
3-(2-Cyclohexenyl)-4-methylpyridine
Descripción general
Descripción
3-(2-Cyclohexenyl)-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as CMP, and it has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Imaging Applications in Neuroscience
The development of positron emission tomography (PET) tracers like 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC) has advanced neuroscience research, particularly in imaging fatty acid amide hydrolase (FAAH) in brain tissues. [(11)C]MFTC synthesis involves reacting 3-hydroxy-2-methylpyridine with [(11)C]phosgene and further reactions, leading to its application in visualizing FAAH distribution in rat and monkey brains through PET imaging. High uptake of this compound in FAAH-rich organs demonstrates its potential for in vivo brain imaging and the study of neurological functions and disorders (Kumata et al., 2015).
Neuropharmacology and Behavioral Studies
Methylpyridine derivatives have been studied for their pharmacological effects, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Compounds derived from 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine have shown potent and selective agonistic properties toward α4β2-nAChRs. These studies contribute to understanding the mechanisms underlying antidepressant effects and offer insights into the potential therapeutic applications of these compounds in treating mood disorders and enhancing cognitive functions (Onajole et al., 2016).
Drug Metabolism and Pharmacokinetics
Research on compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, has expanded knowledge in the field of drug metabolism and pharmacokinetics. Such studies assess the drug's bioavailability, tissue distribution, and metabolic pathways, essential for developing effective therapeutic agents against fibrosis and possibly other diseases. The pharmacokinetic profiles of these compounds in various animal models lay the groundwork for their potential application in human medicine (Kim et al., 2008).
Neurotoxicity and Neuroprotection Studies
Methylpyridines, including 1-methyl-4-phenylpyridinium (MPP+), have been used to study mechanisms of neurotoxicity and neuroprotection, particularly in models of Parkinson's disease. These compounds help in understanding the role of mitochondrial dysfunction and oxidative stress in neurodegenerative diseases and testing potential neuroprotective agents. The insights gained from these studies contribute to developing strategies for preventing or treating conditions like Parkinson's disease and other neurodegenerative disorders (Matthews et al., 1998).
Propiedades
IUPAC Name |
3-cyclohex-2-en-1-yl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYRWLYEWWQUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexenyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



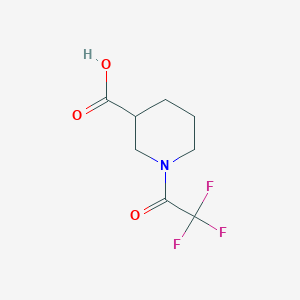
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)
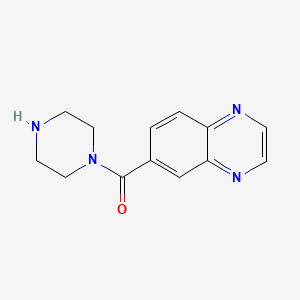
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
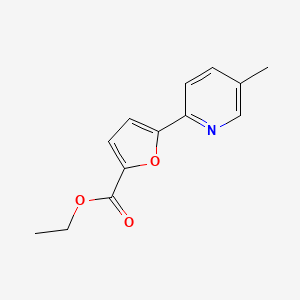
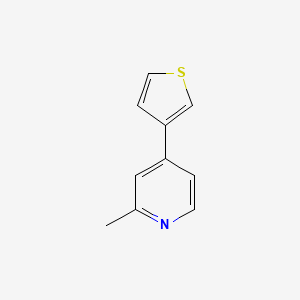
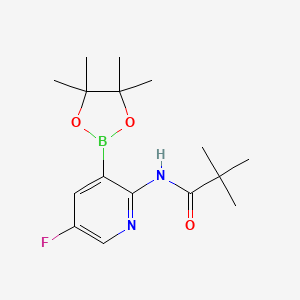
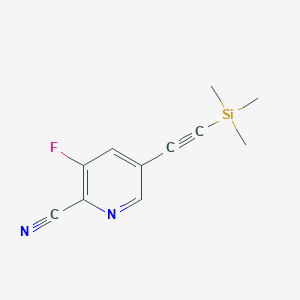


![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)